5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride
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Overview
Description
5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO4S and a molecular weight of 240.71 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride typically involves the reaction of a spirocyclic diol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring strict control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamides, sulfonate esters, or sulfonothioates.
Hydrolysis: Corresponding sulfonic acid.
Reduction: Corresponding sulfonyl hydride.
Scientific Research Applications
5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the methanesulfonyl group into molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with a similar sulfonyl chloride functional group but lacking the spirocyclic structure.
5,8-Dioxaspiro[3.5]nonane: A spirocyclic compound without the methanesulfonyl chloride group.
Sulfonyl chlorides: A broad class of compounds containing the sulfonyl chloride functional group.
Uniqueness
5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride is unique due to its combination of a spirocyclic structure and a methanesulfonyl chloride functional group. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
5,8-dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-4-12-6-8(13-7)2-1-3-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONXRHKVBJXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCC(O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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